![molecular formula C38H34Cl2P2S B14646797 Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride CAS No. 55304-69-3](/img/structure/B14646797.png)
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride is a complex organophosphorus compound. It is characterized by the presence of phosphonium ions and thiobis(methylene) groups, which contribute to its unique chemical properties. This compound is often used in organic synthesis and has applications in various scientific fields due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride can be synthesized through the reaction of triphenylphosphine with thiobis(methylene) chloride under controlled conditions. The reaction typically involves the use of a solvent such as toluene and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable methods, such as the use of continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts. These products have various applications in organic synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride involves the formation of reactive intermediates, such as ylides, which facilitate various chemical transformations. These intermediates can interact with molecular targets, leading to the desired chemical reactions. The pathways involved include the formation of oxaphosphetane intermediates in the Wittig reaction, which subsequently decompose to form alkenes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar reactions.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar reactivity.
Bis(triphenylphosphine)iminium chloride: Used in organic synthesis and has comparable properties.
Uniqueness
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride is unique due to its thiobis(methylene) linkage, which imparts distinct reactivity and stability compared to other phosphonium salts. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
55304-69-3 |
|---|---|
Molekularformel |
C38H34Cl2P2S |
Molekulargewicht |
655.6 g/mol |
IUPAC-Name |
triphenyl(triphenylphosphaniumylmethylsulfanylmethyl)phosphanium;dichloride |
InChI |
InChI=1S/C38H34P2S.2ClH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-41-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-30H,31-32H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
OACDJKQWFRKDBU-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CSC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol](/img/structure/B14646718.png)
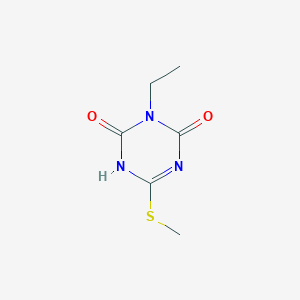
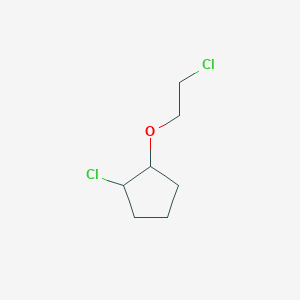
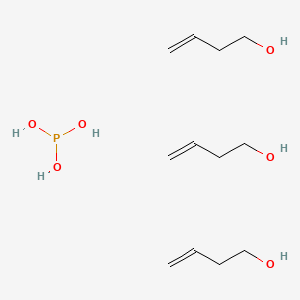
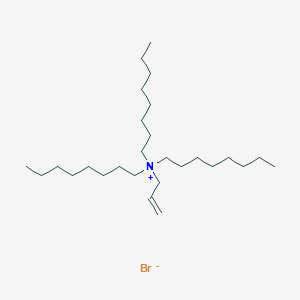

![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)
![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)

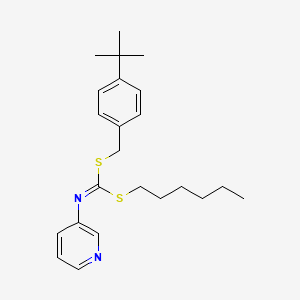
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)

